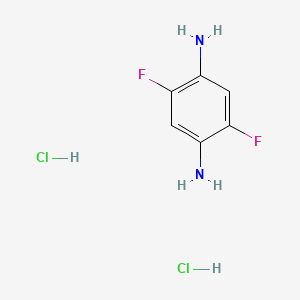

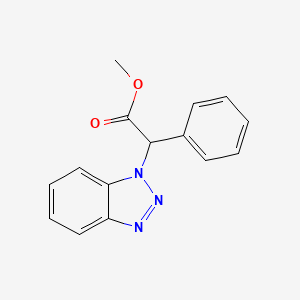

![molecular formula C21H21N3O4S2 B2491201 ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896676-02-1](/img/structure/B2491201.png)

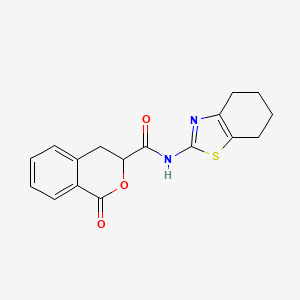

ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves heterocyclization reactions, where starting materials undergo transformation to form more complex heterocyclic structures. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, a compound with a somewhat similar structure, was treated with carbon disulfide and halo compounds to yield various derivatives through heterocyclization reactions (Khodairy & El-Saghier, 2011). These methods might be adapted for the synthesis of the target compound, demonstrating the versatility of heterocyclic chemistry in accessing complex molecular architectures.

Molecular Structure Analysis

The analysis of molecular structures in related compounds involves various spectroscopic techniques, including IR, 1H NMR, and sometimes X-ray crystallography, to determine the arrangement of atoms and the geometry of the molecules. For example, the synthesis and characterization of a novel azo-Schiff base related compound were confirmed using these methods, providing insights into its planar geometry and molecular interactions (Menati et al., 2020). Similar analytical approaches would be applicable to our target compound, revealing its molecular structure and confirming the successful synthesis.

Chemical Reactions and Properties

Compounds with similar structures have shown a wide range of reactivities, including heterocyclization, condensation, and cycloaddition reactions. These reactions expand the diversity of the synthesized products, demonstrating the rich chemistry of such compounds. For example, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used in reactions to synthesize various heterocyclic systems, indicating the potential for complex transformations (Wardaman, 2000).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure. For compounds in this chemical class, crystallography has provided detailed insights into their solid-state structure, including the arrangement of molecules and intermolecular interactions, which affect their physical properties (Akhileshwari et al., 2021).

Applications De Recherche Scientifique

Synthesis and Potential Applications

Heterocyclic Synthesis : The synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones demonstrates the versatility of thiophene derivatives in creating potential schistosomicidal agents. This process highlights the importance of such compounds in medicinal chemistry for developing new therapeutic agents (El-kerdawy et al., 1989).

Anticancer Activity : Novel heterocycles utilizing thiophene incorporated thioureido substituents as precursors have shown potent in vitro anticancer activity against colon HCT-116 human cancer cell lines, illustrating the potential of thiophene derivatives in cancer therapy (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Studies : Cyclopropanation of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have shown significant antimicrobial and antioxidant activities, suggesting their utility in developing new antimicrobial agents (Raghavendra et al., 2016).

Electrochromic Properties : Conducting copolymers of 2‐[(3‐Thienylcarbonyl)oxy]ethyl 3‐thiophene carboxylate with thiophene and pyrrole have been synthesized and characterized for their electrochromic properties. These materials exhibit multi-color changes and long-term switching stability, making them suitable for electrochromic device applications (Bulut et al., 2004).

Glutaminase Inhibition : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, with structural similarities to the compound of interest, have been synthesized and evaluated as glutaminase inhibitors, showing potential for therapeutic applications in cancer treatment (Shukla et al., 2012).

Propriétés

IUPAC Name |

ethyl 2-[[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-3-27-20(26)17-14-5-4-6-15(14)30-19(17)22-16(25)11-29-21-24-23-18(28-21)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMABKQJPVRWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

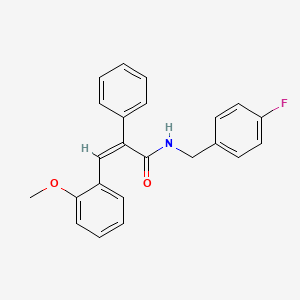

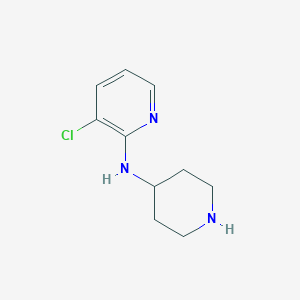

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)

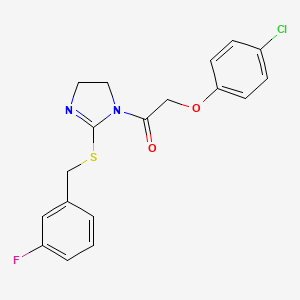

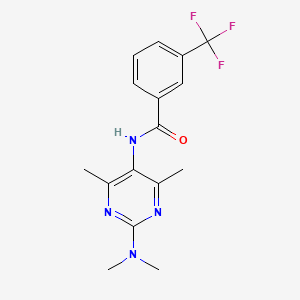

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)

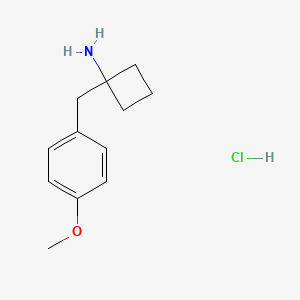

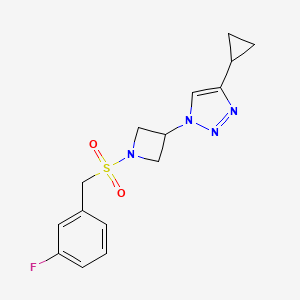

![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)